2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione is a heterocyclic compound that features both pyridine and indene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst . This reaction typically occurs under mild conditions and provides moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. For instance, a five-step process can be employed, which includes the conversion of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride, followed by further transformations to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve standard laboratory techniques such as reflux, stirring, and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It may serve as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of 2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the specific target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2,7-Dimethyl-4-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrrolo-[3,4-b]indole
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione is unique due to its combination of pyridine and indene structures, which confer specific chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C15H11NO2 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-(6-methylpyridin-3-yl)indene-1,3-dione |
InChI |
InChI=1S/C15H11NO2/c1-9-6-7-10(8-16-9)13-14(17)11-4-2-3-5-12(11)15(13)18/h2-8,13H,1H3 |
InChI Key |
FUYYAFUIAAXGSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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